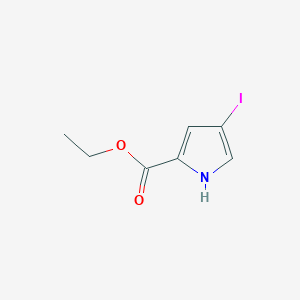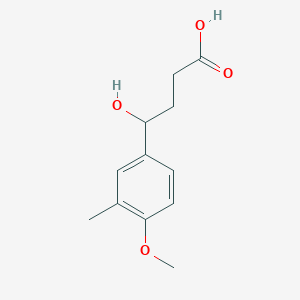
4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid, also known as 4-HMMB, is an organic compound that is used in scientific research and laboratory experiments. It is a common starting material for organic synthesis and has many applications in the field of biochemistry and physiology. 4-HMMB is a chiral compound, meaning it has two distinct forms that are mirror images of each other, designated as (R)-4-HMMB and (S)-4-HMMB. It is a white crystalline solid with a melting point of 203-205°C and a boiling point of 326-327°C.
科学的研究の応用
1. Synthesis and Medicinal Applications
- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives with potential medicinal applications. For instance, studies have focused on synthesizing cyclic analogues of mevalonic acid, which show inhibitory activity in cholesterol and fatty acid synthesis in rat liver slices (Carganico, Cozzi, & Orsini, 1983).
- Antitumor Properties : Certain derivatives of 4-oxo-butenoic acid, a class that includes 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid, have demonstrated antitumor properties against human breast cancer (Miles, Yurjevich, Krasnykh Olga Petrovna, Pimenova Valentinovna, & Goun, 1958).
2. Biochemical Research
- Metabolite Studies : Research has identified metabolites of adrenaline and noradrenaline, such as 4-hydroxy-3-methoxymandelic acid, which are structurally related to this compound and play a role in stress responses (Smith & Bennett, 1958).
- Enzymatic Studies : The compound has been used to probe the active sites of esterases, enzymes crucial in many biological processes. Studies using methyl esters of phenylalkanoic acids, including variants similar to this compound, have provided insights into enzyme specificity (Kroon, Faulds, Brézillon, & Williamson, 1997).
3. Materials Science
- Liquid Crystal Research : The compound has been used in the synthesis of liquid crystalline materials. For example, aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including variants of this compound, show unique liquid crystal properties useful in display technologies (Mikhaleva, 2003).
- Photovoltaic Cells : Derivatives of this compound have been studied for their application in polymer–fullerene bulk heterojunction solar cells, contributing to the development of more efficient solar energy technologies (Yang, Chang, Yeh, & Guo, 2007).
作用機序
Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on developing it into a drug. If the compound has unique chemical reactivity, future research could explore its use in synthetic chemistry .
特性
IUPAC Name |
4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXHSLFFRKQGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCC(=O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

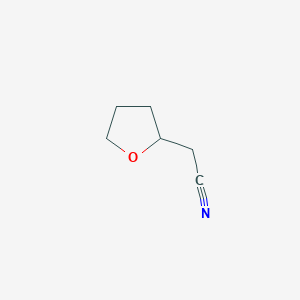


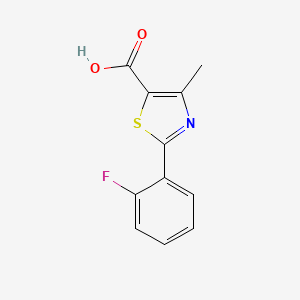


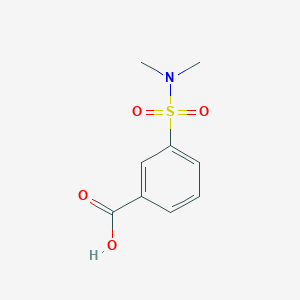
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
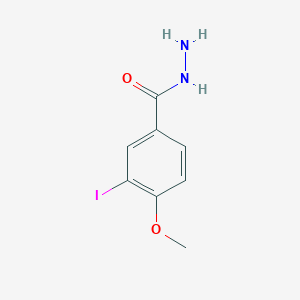
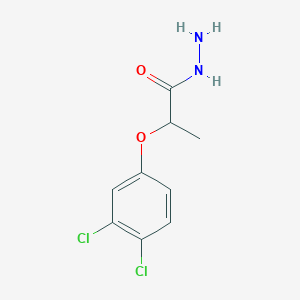

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

